molecular formula C15H15FN6O B6439113 5-fluoro-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridine CAS No. 2548981-01-5

5-fluoro-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridine

Cat. No.: B6439113
CAS No.: 2548981-01-5
M. Wt: 314.32 g/mol
InChI Key: PXONMVWEOFOVNC-UHFFFAOYSA-N
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Description

This compound is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class . It’s a complex organic molecule that contains a pyridine ring, a pyrrolidine ring, and a [1,2,4]triazolo[4,3-b]pyridazine ring . The molecule also contains a methoxy group and a fluorine atom .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of 3-R-5-amino-1,2,4-triazoles with the ethyl ester of 2-fluoroacetoacetic acid . The reaction of a 3-R-1,2,4-triazolyl-5-diazonium salt with the ethyl ester of 2-fluoroacetoacetic acid and subsequent cyclization of the triazolylhydrazones can lead to similar compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a [1,2,4]triazolo[4,3-b]pyridazine ring fused to a pyrrolidine ring . The molecule also contains a methoxy group and a fluorine atom .

Future Directions

The [1,2,4]triazolo[4,3-b]pyridazine class of compounds, to which this molecule belongs, has attracted significant attention due to their wide range of applications as synthetic intermediates and promising pharmaceuticals . Future research could focus on exploring the potential applications of this compound in various fields, including medicinal chemistry .

Properties

IUPAC Name

6-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O/c16-12-1-4-15(17-7-12)23-9-11-5-6-21(8-11)14-3-2-13-19-18-10-22(13)20-14/h1-4,7,10-11H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXONMVWEOFOVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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